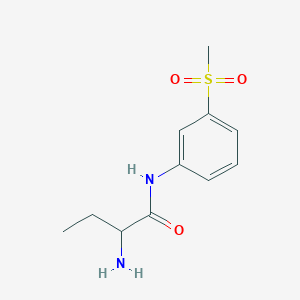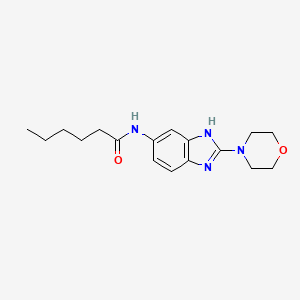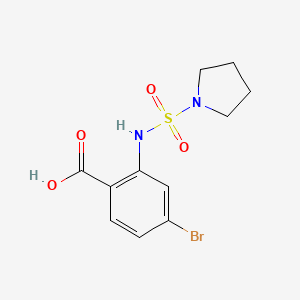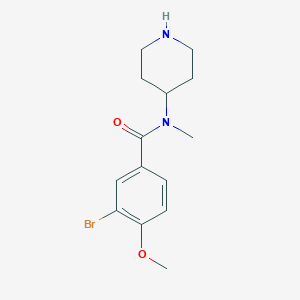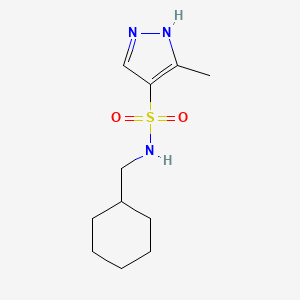
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide, also known as PMSF, is a chemical compound that has been widely used in scientific research. It is a serine protease inhibitor that has been shown to be effective in inhibiting a variety of proteases, including trypsin, chymotrypsin, and thrombin. In
Mécanisme D'action
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide acts as a serine protease inhibitor by forming a covalent bond with the active site serine residue of the protease. This covalent bond inactivates the protease and prevents it from cleaving its substrate.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several proteases involved in blood coagulation, such as thrombin and factor Xa. N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide has also been shown to inhibit the activity of proteases involved in the degradation of extracellular matrix proteins, such as matrix metalloproteinases. In addition, N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of proteases involved in the degradation of insulin, such as insulin-degrading enzyme.
Avantages Et Limitations Des Expériences En Laboratoire
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be stored for long periods of time. It is also relatively easy to use and does not require specialized equipment or techniques. However, N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide has some limitations. It is not effective against all proteases and may not be suitable for all types of experiments. In addition, N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide can be toxic at high concentrations and should be used with caution.
Orientations Futures
There are several future directions for research on N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide. One area of research could be the development of more specific and potent serine protease inhibitors. Another area of research could be the development of new applications for N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide, such as in the treatment of diseases involving protease dysfunction. Finally, research could focus on the development of new methods for protein purification that do not require the use of protease inhibitors such as N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide.
Méthodes De Synthèse
The synthesis of N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide involves several steps. The first step is the reaction of cyclohexylmethylamine with 5-methyl-1H-pyrazole-4-carboxylic acid to form N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-carboxamide. This intermediate is then treated with chlorosulfonic acid to form N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide.
Applications De Recherche Scientifique
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide has been widely used in scientific research as a serine protease inhibitor. It has been shown to be effective in inhibiting a variety of proteases, including trypsin, chymotrypsin, and thrombin. N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide is commonly used in protein purification to prevent proteolysis during the purification process. It is also used in studies of enzyme kinetics and protein structure and function.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-9-11(8-12-14-9)17(15,16)13-7-10-5-3-2-4-6-10/h8,10,13H,2-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPQSDDCMORILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)S(=O)(=O)NCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)-5-methyl-1H-pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7559318.png)
![N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)
![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)

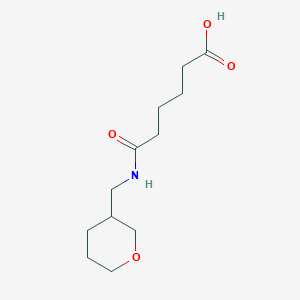
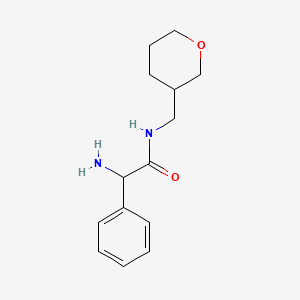
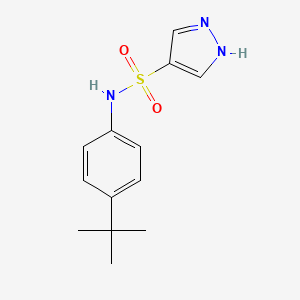

![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)
